molecular formula C6H7NO2S2 B135821 2-Sulfanylbenzenesulfonamide CAS No. 135180-17-5

2-Sulfanylbenzenesulfonamide

Cat. No. B135821
M. Wt: 189.3 g/mol
InChI Key: AVGVXNKQACEGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfanylbenzenesulfonamide, also known as 2-mercaptobenzenesulfonamide, is a chemical compound used in various scientific research applications. It belongs to the class of sulfonamides and is widely used in the synthesis of other chemical compounds. In

Mechanism Of Action

The mechanism of action of 2-sulfanylbenzenesulfonamide is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.

Biochemical And Physiological Effects

2-Sulfanylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have an effect on the acid-base balance in the body, which can affect various physiological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-sulfanylbenzenesulfonamide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 2-sulfanylbenzenesulfonamide in scientific research. One direction is the synthesis of new chemical compounds based on 2-sulfanylbenzenesulfonamide as a building block. Another direction is the investigation of its mechanism of action and its effects on various physiological processes. In addition, the development of new synthetic methods for the preparation of 2-sulfanylbenzenesulfonamide and its derivatives is an area of interest.
Conclusion:
In conclusion, 2-sulfanylbenzenesulfonamide is a useful chemical compound in scientific research. Its synthesis method is relatively simple, and it has various scientific research applications. Its mechanism of action and physiological effects are still being investigated. Although it has some limitations, it has several advantages that make it a valuable tool for scientific research. There are many future directions for the use of 2-sulfanylbenzenesulfonamide in scientific research, and it will continue to be an important area of study.

Synthesis Methods

2-Sulfanylbenzenesulfonamide can be synthesized by the reaction of 2-chlorobenzenesulfonamide with sodium sulfide. The reaction is carried out in a solvent such as water or ethanol at a temperature of around 50-60°C. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

2-Sulfanylbenzenesulfonamide is widely used in scientific research as a building block for the synthesis of various chemical compounds. It is used in the synthesis of sulfonamide-based drugs, dyes, and other organic compounds. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes.

properties

CAS RN

135180-17-5

Product Name

2-Sulfanylbenzenesulfonamide

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-sulfanylbenzenesulfonamide

InChI

InChI=1S/C6H7NO2S2/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H,(H2,7,8,9)

InChI Key

AVGVXNKQACEGBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)S)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)S)S(=O)(=O)N

synonyms

Benzenesulfonamide, 2-mercapto- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.